molecular formula C12H4Cl2F6N4S B195288 Fipronil-sulfide CAS No. 120067-83-6

Fipronil-sulfide

Cat. No.: B195288
CAS No.: 120067-83-6
M. Wt: 421.1 g/mol
InChI Key: FQXWEKADCSXYOC-UHFFFAOYSA-N
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Description

Fipronil-sulfide (C₁₂H₄Cl₂F₆N₄S, molecular weight 421.15) is a key metabolite of the phenylpyrazole insecticide fipronil, formed via reductive desulfination . It is structurally characterized by a sulfur atom replacing the sulfone group in fipronil, resulting in distinct physicochemical properties. This compound is frequently detected in environmental matrices (e.g., soil, water) and biological samples due to fipronil’s widespread agricultural and veterinary use . Its environmental persistence and toxicity to non-target organisms necessitate a comparative analysis with related compounds, including fipronil, fipronil-sulfone, and fipronil-desulfinyl.

Preparation Methods

Chemical Structure and Role of Fipronil-Sulfide

This compound belongs to the N-phenylpyrazole family, characterized by a pyrazole ring substituted with amino, cyano, and trifluoromethylthio groups, alongside a 2,6-dichloro-4-trifluoromethylphenyl moiety . As the sulfide precursor to fipronil, its synthesis is pivotal for subsequent oxidation to the sulfinyl derivative (fipronil), which exhibits insecticidal activity via GABA receptor antagonism .

Synthetic Pathways for this compound

Nucleophilic Substitution Reactions

The trifluoromethylthio group (-SCF₃) is introduced via nucleophilic substitution on a halogenated pyrazole intermediate. For example, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-chloropyrazole reacts with trifluoromethylthiolate (CF₃S⁻) under anhydrous conditions. This reaction typically employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, yielding this compound with >85% purity .

Key Considerations:

  • Solvent Selection: DMF enhances nucleophilicity of CF₃S⁻ but requires rigorous drying to prevent hydrolysis.

  • Leaving Group Reactivity: Chlorine at the 4-position of the pyrazole ring is optimal for displacement due to its moderate electrophilicity .

Coupling Reactions with Trifluoromethylthio Sources

Alternative methods utilize coupling agents to install the -SCF₃ group. For instance, copper-mediated cross-coupling between 4-iodopyrazole derivatives and (trifluoromethyl)thiolation reagents (e.g., AgSCF₃ or CuSCF₃) achieves regioselective thiolation. This approach minimizes byproducts like sulfones or over-oxidized species .

Reaction Conditions:

  • Catalyst: CuI (10 mol%) in tetrahydrofuran (THF).

  • Temperature: 50°C for 12 hours.

  • Yield: 70–78% after column chromatography .

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent patents disclose continuous flow methods to enhance scalability and safety. In a representative setup (Figure 1 ):

  • Feedstock Preparation: A 23% (w/w) solution of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-chloropyrazole-3-carbonitrile in trifluoroacetic acid (TFA) is prepared.

  • Reactor Configuration:

    • Pumps: Glass syringe pumps deliver reactants (0.825 M pyrazole solution, TFA, and H₂O₂) at 0–80 mL/min.

    • Mixing: Static mixing elements ensure homogenization before entry into a laminar flow reactor (80 m length, 3.6 mm inner diameter).

  • Reaction Parameters:

    • Temperature: 20–25°C.

    • Residence Time: 15–20 minutes.

    • Quenching: Batch quenching with aqueous FeSO₄ terminates the reaction.

Performance Metrics:

ParameterValue
Purity (post-quench)90–92%
This compound1.5–2.5% (impurity)
Yield80–90%

This method reduces crystallization risks and improves temperature control compared to batch processes .

Purification and Quality Control

Crude this compound is purified via:

  • Solvent Extraction: Ethyl acetate washes remove residual TFA and oxidants.

  • Crystallization: Slow cooling in dichloromethane/heptane mixtures yields >98% pure product.

  • Analytical Validation: HPLC-MS with a C18 column (Phenomenex Luna) confirms identity and quantifies sulfone byproducts (<0.5%) .

Degradation and Stability Profiling

This compound is susceptible to oxidation and photolytic degradation:

  • Oxidative Pathways: Exposure to H₂O₂ or atmospheric O₂ forms fipronil sulfone, necessitating inert storage conditions (N₂ atmosphere, -20°C) .

  • Photolysis: UV light (λ = 254 nm) in aqueous solutions generates desulfinyl-fipronil via S-C bond cleavage .

Environmental Half-Lives:

MatrixHalf-Life (Days)
Water (pH 7)30–45
Soil60–90

Scientific Research Applications

Agricultural Applications

Fipronil-sulfide has been studied for its effectiveness in agricultural settings, particularly in rice production. Research indicates that fipronil and its metabolites, including this compound, can significantly reduce pest populations while posing lower risks to non-target organisms compared to traditional organophosphate insecticides .

Efficacy in Pest Control

  • Target Pests : this compound is effective against a variety of agricultural pests, including ants and termites.
  • Application Methods : It is commonly used in seed treatments and soil applications.

Environmental Impact Studies

The environmental fate of this compound has been extensively studied to understand its degradation and toxicity profiles.

Degradation Studies

Laboratory studies demonstrate that soil moisture content significantly influences the degradation rates of fipronil and its metabolites. High moisture levels favor the formation of this compound . This metabolite has been observed to persist in certain conditions, raising concerns about its long-term ecological effects.

Toxicity Assessments

This compound exhibits varying toxicity levels across different species:

  • Aquatic Invertebrates : Highly toxic, with significant impacts on biodiversity.
  • Fish and Amphibians : Lower toxicity levels compared to invertebrates .

Mesocosm Experiments

A study involving vegetated and non-vegetated mesocosms showed that this compound concentrations decreased significantly over time, with vegetated systems demonstrating higher reduction rates (67% reduction in vegetated systems) . This suggests that natural vegetation can enhance the breakdown of harmful compounds.

Field Applications

Field trials have indicated that this compound can effectively control pest populations while minimizing non-target effects when applied judiciously. For example, studies have shown that crops treated with fipronil-based products had reduced pest infestations without significant adverse effects on beneficial insects .

Summary of Findings

The following table summarizes key findings related to the applications and impacts of this compound:

Application AreaKey FindingsNotes
Agricultural Pest ControlEffective against ants, termites; lower risk to non-target organismsUsed in seed treatments
Environmental FateDegradation influenced by soil moisture; persistent under certain conditionsHigh toxicity to aquatic invertebrates
Ecological RiskMesocosm studies show significant reduction in concentrationsVegetation enhances breakdown

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical and Physicochemical Properties

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Density (g/cm³) Melting Point (°C) Persistence (Half-Life in Soil)
Fipronil C₁₂H₄Cl₂F₆N₄OS 437.15 1.62–1.63 195–210 122–128 days
Fipronil-sulfide C₁₂H₄Cl₂F₆N₄S 421.15 1.76 161–163 ~14 days (biodegraded by Enterobacter chengduensis)
Fipronil-sulfone C₁₂H₄Cl₂F₆N₄O₂S 453.15 1.84 196–200 ~12 days (biodegraded by E. chengduensis)
Fipronil-desulfinyl C₁₂H₄Cl₂F₆N₄ 389.09 N/A N/A Highly volatile; rapid photodegradation

Key Observations :

  • This compound’s lower molecular weight compared to fipronil-sulfone reflects the absence of two oxygen atoms in the sulfone group .
  • Its higher density (1.76 g/cm³) than fipronil (1.62–1.63 g/cm³) suggests greater molecular compactness .
  • Degradation by E. chengduensis occurs faster for fipronil-sulfone (92% in 14 days) than for this compound (79%) .

Toxicity Profiles

Table 2: Comparative Toxicity to Aquatic Organisms

Compound LC₅₀ (μg/L) for Daphnia magna Relative Toxicity (vs. Fipronil) Environmental Risk Quotient (RQ)
Fipronil 0.19 22,078 (freshwater)
This compound 0.05 3.8× Higher than parent compound
Fipronil-sulfone 0.07 2.7× 2582 (sediment)
Fipronil-desulfinyl 0.12 1.6× Moderate persistence

Key Observations :

  • This compound exhibits the highest toxicity to aquatic macroinvertebrates, with an LC₅₀ 3.8× lower than fipronil .
  • Both this compound and fipronil-sulfone contribute significantly to environmental risk due to their persistence and bioaccumulation in sediments .

Environmental Fate and Degradation Pathways

  • Photodegradation : this compound is less volatile than fipronil-desulfinyl, which rapidly photodegrades .
  • Microbial Degradation : E. chengduensis degrades this compound (79% in 14 days) via reductive pathways, slower than fipronil-sulfone (92%) .
  • Persistence in Water : this compound remains detectable in water 21 days post-application, with RQ values indicating high ecological risk .

Analytical Detection and Cross-Reactivity

Table 3: Detection in Human and Environmental Samples

Compound Detection Method Cross-Reactivity in Immunoassays Prevalence in Human Urine/Serum
This compound GC-MS, LC-MS/MS 44.2–116.8% (monoclonal antibodies) Detected in 10% of urban children
Fipronil-sulfone LC-MS/MS 25% (heterologous ELISA) Main residue in eggs
Fipronil ELISA, GC-ECD 100% (specific antibodies) Common in agricultural workers

Key Observations :

  • This compound’s cross-reactivity with anti-fipronil antibodies complicates specific detection, necessitating advanced LC-MS/MS methods .
  • It is detected in 10% of urban children, with rural populations showing lower exposure (OR 0.54) compared to organochlorines .

Biological Activity

Fipronil-sulfide, a degradation product of the widely used insecticide fipronil, has garnered attention due to its biological activity and potential environmental impacts. This article explores the biological effects, degradation pathways, and toxicological implications of this compound based on various studies.

Overview of Fipronil and Its Degradation

Fipronil is a phenylpyrazole insecticide effective against a broad range of pests. However, its persistence in the environment raises concerns about its degradation products, particularly this compound and fipronil sulfone. These metabolites are formed through microbial degradation processes and have been shown to exhibit significant biological activity.

Biological Activity

Toxicological Effects:
Research indicates that this compound can induce toxic effects in non-target organisms. A study involving zebrafish demonstrated that maternal exposure to fipronil resulted in transgenerational toxic effects on offspring, including reduced hatching rates and increased mortality. The presence of this compound in the offspring was noted, suggesting maternal transmission of toxins as a key mechanism of toxicity .

Endocrine Disruption:
this compound has been linked to endocrine disruption, particularly affecting thyroid hormone levels critical for development. The study highlighted that both direct exposure to fipronil and indirect effects through maternal thyroid hormone disruption contributed to the observed toxic effects in offspring .

Degradation Pathways

Fipronil undergoes microbial degradation in various environments, leading to the formation of several metabolites including this compound. Studies have identified bacterial species capable of degrading fipronil effectively. For instance, Pseudomonas and Rhodococcus species have shown high removal efficiencies (over 80%) for fipronil under laboratory conditions .

Metabolite Formation:
The degradation process yields several metabolites, with this compound being one of the major products. The metabolic pathway includes:

  • Hydrolysis
  • Oxidation
  • Reduction processes leading to the formation of this compound and other derivatives .

Case Studies and Research Findings

  • Microbial Degradation Study:
    • Organisms Involved: Pseudomonas sp., Rhodococcus sp.
    • Findings: These bacteria demonstrated significant potential for degrading fipronil at concentrations up to 100 mg/L, with removal efficiencies reaching 85.97% and 83.64%, respectively .
  • Transgenerational Toxicity in Zebrafish:
    • Study Design: Adult female zebrafish were exposed to environmentally relevant levels of fipronil for 28 days.
    • Results: Offspring exhibited a 30% reduction in hatch rates and over double the mortality rate compared to controls. This compound was detected in the offspring, indicating maternal transfer .
  • Impact of Fertilizers on Degradation:
    • Experiment: The effect of various fertilizers on the degradation rate of fipronil was assessed.
    • Results: While fertilizers reduced the total amount of fipronil and its metabolites, they did not significantly decrease the formation of this compound or sulfone .

Data Summary Table

Study FocusKey Findings
Microbial DegradationHigh efficiency by Pseudomonas and Rhodococcus (85.97%)
Transgenerational Toxicity30% reduction in hatch rates; increased mortality in offspring
Fertilizer ImpactReduced total pesticide but not metabolite concentrations

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Fipronil-sulfide in environmental samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample preparation. Calibration curves should be validated with matrix-matched standards to account for ion suppression/enhancement effects. Detection limits (LODs) for this compound are typically ≤1.1 ng/L in water matrices, as demonstrated in studies using isotope dilution techniques .

Q. How does this compound’s toxicity compare to its parent compound, Fipronil, in aquatic ecosystems?

  • Methodology : Conduct standardized ecotoxicological assays (e.g., 48-hour Daphnia magna immobilization tests or 96-hour fish toxicity tests). This compound exhibits higher toxicity than Fipronil due to its increased bioavailability and persistence in anaerobic environments (e.g., paddy soils). For example, this compound’s LC₅₀ for Chironomus dilutus is 0.12 μg/L, compared to 0.31 μg/L for Fipronil .

Q. What are the primary degradation pathways of this compound in aerobic vs. anaerobic environments?

  • Methodology : Use soil microcosm studies with isotopic labeling (e.g., ¹⁴C-Fipronil-sulfide) to track degradation products. Under aerobic conditions, this compound oxidizes to Fipronil-sulfone, while anaerobic conditions promote reductive dechlorination. Monitor metabolites via high-resolution mass spectrometry (HRMS) and compare degradation rates using first-order kinetic models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported half-lives of this compound across different environmental matrices?

  • Methodology : Perform meta-analysis of existing data, accounting for variables such as pH, organic carbon content, and microbial activity. For instance, this compound’s half-life ranges from 30 days in flooded soils to >100 days in sediment-rich systems. Use multivariate regression to identify dominant factors influencing persistence .

Q. What experimental designs are optimal for assessing this compound’s sublethal effects on non-target organisms?

  • Methodology : Employ chronic exposure studies with biomarker analysis (e.g., acetylcholinesterase inhibition, oxidative stress markers). For example, in honeybees (Apis mellifera), sublethal doses (10 ng/g) disrupt foraging behavior. Use controlled field trials with mesocosms to simulate real-world exposure scenarios .

Q. How can researchers address challenges in quantifying this compound’s bioavailability in complex matrices like sediment-water systems?

  • Methodology : Utilize passive sampling devices (e.g., polyethylene strips) to measure freely dissolved concentrations. Pair with equilibrium partitioning theory to estimate bioavailable fractions. Validate results using benthic organism bioaccumulation studies .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in ecotoxicology?

  • Methodology : Apply nonlinear regression models (e.g., log-logistic or Weibull functions) to fit dose-response curves. Use Bayesian hierarchical models to account for variability across replicates. Report confidence intervals for EC₅₀/LC₅₀ values to enhance reproducibility .

Q. Data Contradiction and Synthesis

Q. Why do some studies report undetectable this compound levels despite high Fipronil application rates?

  • Analysis : This discrepancy may arise from analytical limitations (e.g., high limits of quantification, LOQs >10 ng/L) or rapid degradation in oxic environments. Review method validation protocols in conflicting studies; prioritize those using isotopically labeled internal standards and quality control spikes .

Q. How can researchers reconcile differences in toxicity thresholds for this compound across species?

  • Analysis : Conduct species sensitivity distribution (SSD) modeling to identify taxon-specific vulnerabilities. For example, amphipods show higher sensitivity than fish due to differences in metabolic detoxification pathways. Cross-validate results using genomic tools (e.g., cytochrome P450 expression assays) .

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F6N4S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXWEKADCSXYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869644
Record name Fipronil sulfide
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URL https://comptox.epa.gov/dashboard/DTXSID50869644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120067-83-6
Record name Fipronil sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120067-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fipronil sulfide
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Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]
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Synthesis routes and methods I

Procedure details

European Patent publication No. 295117 describes the preparation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulphinyl pyrazole starting from 2,6-Dichloro-4-trifluoromethylaniline to give an intermediate 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole which is oxidized with meta-chloroperbenzoic acid in chloroform to give desired product.

Synthesis routes and methods II

Procedure details

A mixture of 1-(2,6-dichloro-4-trifluoromethylphenylhydrazono) 1,2-dicyano-2-trifluoromethylthio ethane (144 mg; 0.34 mmol), prepared according to Example 3, copper (II) chloride (97 mg; 0.71 mmol), and 4 ml of chlorobezene was stirred for 4 hours at 100° C. The solvent was then evaporated under vacuum. The residue was dissolved in CH2CL2 and the solution was washed by an aqueous solution of 1% ammonia in water. The product was dried over sodium sulphate, and solvent was evaporated under reduced pressure. Purification by flash chromatography on silica gel and crystallization from dichloromethane/hexane gave a white solid (105 mg; 73% yield). The product was then recrystallized in a hexane/toluene mixture to provide a light brown powder (93 mg; 65% yield), melting point 163° C. A second recrystallization provided a white powder of the title product with a melting point 165° C.
Name
1-(2,6-dichloro-4-trifluoromethylphenylhydrazono) 1,2-dicyano-2-trifluoromethylthio ethane
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

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